Cyanine7 dicarboxylic acid

Description

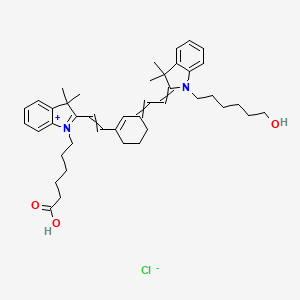

Structure

3D Structure of Parent

Properties

Molecular Formula |

C42H53ClN2O4 |

|---|---|

Molecular Weight |

685.35 |

IUPAC Name |

6-[2-[2-[3-[2-[1-(6-hydroxyhexyl)-3,3-dimethylindol-2-ylidene]ethylidene]cyclohexen-1-yl]ethenyl]-3,3-dimethylindol-1-ium-1-yl]hexanoic acid;chloride |

InChI |

InChI=1S/C42H54N2O3.ClH/c1-41(2)34-19-9-11-21-36(34)43(28-13-5-6-15-30-45)38(41)26-24-32-17-16-18-33(31-32)25-27-39-42(3,4)35-20-10-12-22-37(35)44(39)29-14-7-8-23-40(46)47;/h9-12,19-22,24-27,31,45H,5-8,13-18,23,28-30H2,1-4H3;1H |

InChI Key |

YPBICWHIZGPJNG-UHFFFAOYSA-N |

SMILES |

CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCCO)(C)C)CCC3)CCCCCC(=O)O)C.[Cl-] |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Cyanine7 dicarboxylic acid |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Molecular Characterization and Application of Cyanine7 Dicarboxylic Acid

This guide provides an in-depth technical analysis of Cyanine7 dicarboxylic acid , a critical near-infrared (NIR) fluorophore used in high-sensitivity in vivo imaging and biomolecular labeling.

Executive Summary

Cyanine7 (Cy7) dicarboxylic acid is a bifunctional, near-infrared heptamethine cyanine dye. Unlike visible-spectrum fluorophores, its emission peak (~773 nm) falls within the "biological window," significantly reducing background autofluorescence from tissue components. This guide details the physicochemical properties, structural logic, and validated protocols for utilizing the non-sulfonated, rigidized variant of Cyanine7 dicarboxylic acid in drug development and proteomic research.

Part 1: Chemical Identity & Structural Analysis

Structural Architecture

The "modern" standard for Cyanine7 is a rigidized polymethine chain containing a cyclohexenyl ring. This modification significantly enhances photostability and quantum yield compared to the linear heptamethine chains of early-generation Cy7 dyes.

Core Components:

-

Indolenine Termini: Two 3,3-dimethylindolenine rings serve as the electron donors/acceptors.

-

Heptamethine Bridge (Rigidized): A central cyclohexene ring bridges the polymethine chain, reducing conformational flexibility and non-radiative decay.

-

Functional Handles: Two hexanoic acid (carboxypentyl) chains attached to the indolenine nitrogens provide handles for bioconjugation or solubility modification.

DOT Diagram: Structural Logic of Cyanine7 Dicarboxylic Acid

Molecular Weight & Formula

The molecular weight depends on the counterion. The dye core is cationic. The most common commercial form is the Chloride salt .

| Parameter | Value | Notes |

| IUPAC Name | 1-(5-carboxypentyl)-2-[2-[3-[2-[1-(5-carboxypentyl)-3,3-dimethylindolin-2-ylidene]ethylidene]-1-cyclohexen-1-yl]vinyl]-3,3-dimethyl-3H-indolium chloride | Rigidized variant |

| Chemical Formula | C₄₂H₅₃ClN₂O₄ | Chloride Salt |

| Molecular Weight | 685.34 g/mol | Chloride Salt |

| Cation Mass | 649.38 Da | Free cation (C₄₂H₅₃N₂O₄⁺) |

| Exact Mass | 684.37 g/mol | Monoisotopic |

| Solubility | Organic (DMSO, DMF, DCM) | Hydrophobic (Non-sulfonated) |

Critical Note on Solubility: This specific molecule ("dicarboxylic acid") is non-sulfonated . It has low water solubility.[1] For aqueous applications without organic co-solvents, the Sulfo-Cyanine7 variant is required.[]

Part 2: Photophysical Properties

Cyanine7 is selected for its deep-red excitation and NIR emission, which avoids the absorption bands of hemoglobin and water.

| Property | Value | Context |

| Excitation Max ( | 750 nm | Ideal for 730-750 nm laser lines |

| Emission Max ( | 773 nm | Deep NIR, high tissue penetration |

| Extinction Coeff.[3] ( | ~199,000 - 240,000 M⁻¹cm⁻¹ | High brightness |

| Quantum Yield ( | ~0.28 - 0.30 | High for NIR dyes (rigidized core) |

| Stokes Shift | 23 nm | Minimizes self-quenching |

Part 3: Bioconjugation Chemistry

The carboxylic acid groups are not directly reactive toward amines. They must be activated, typically via Carbodiimide chemistry (EDC/NHS) to form an active ester (NHS ester), which then reacts with primary amines (Lysine residues, N-termini) on proteins.

DOT Diagram: Activation & Conjugation Workflow

Part 4: Validated Experimental Protocols

Solubilization & Storage

-

Solvent: Dissolve the solid dye in anhydrous DMSO or DMF . Do not attempt to dissolve directly in water or PBS; it will aggregate and precipitate.

-

Concentration: Prepare a stock solution at 10 mg/mL (approx. 14.5 mM).

-

Storage: Store aliquots at -20°C , desiccated, and protected from light. Stability is >12 months under these conditions.[4][5]

Protocol: In Situ Activation and Labeling (Self-Validating)

Use this protocol if you possess the free acid form and need to label a protein.

Reagents:

-

Cyanine7 dicarboxylic acid (MW 685.34)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-Hydroxysuccinimide)

-

Anhydrous DMF

-

Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

Procedure:

-

Activation (The "Check" Step):

-

Dissolve 1 mg Cy7-COOH in 100 µL anhydrous DMF.

-

Add 1.5 equivalents of EDC and 2.5 equivalents of NHS (from fresh stock in DMF).

-

Incubate for 1 hour at Room Temp (RT) in the dark.

-

Validation: Run a small aliquot on TLC (DCM:MeOH 90:10). The NHS ester will run higher (less polar) than the free acid. If conversion is <90%, add more EDC and incubate longer.

-

-

Coupling:

-

Dissolve protein (e.g., IgG) in Conjugation Buffer at 1–5 mg/mL. Ensure buffer is free of primary amines (No Tris, No Glycine).

-

Add the activated Cy7-NHS solution to the protein dropwise while vortexing.

-

Ratio: Use a 10–20 molar excess of dye for antibodies to achieve a Dye-to-Protein (D/P) ratio of ~2–4.

-

Incubate 1–2 hours at RT in the dark.

-

-

Purification:

-

Separate unreacted dye using a Sephadex G-25 desalting column (PD-10) equilibrated with PBS.

-

The labeled protein (high MW) elutes first (blue/green band); free dye elutes later.

-

-

Degree of Labeling (DOL) Calculation: Measure Absorbance at 280 nm (

) and 750 nm (

References

-

Mujumdar, R. B., et al. (1993). Cyanine dye labeling reagents: Sulfoindocyanine succinimidyl esters. Bioconjugate Chemistry, 4(2), 105-111. [Link]

Sources

A Technical Guide to the Storage and Stability of Non-Activated Cyanine7 Dicarboxylic Acid

For researchers, scientists, and drug development professionals leveraging the power of near-infrared (NIR) fluorescence, the integrity of their reagents is paramount. Cyanine7 (Cy7) dicarboxylic acid, a key bifunctional linker for conjugation, is no exception. Its stability directly impacts the reliability and reproducibility of downstream applications, from in vivo imaging to bioconjugation. This in-depth technical guide provides a comprehensive overview of the stability of non-activated Cyanine7 dicarboxylic acid, offering field-proven insights into its storage, degradation pathways, and stability assessment.

Understanding the Core Molecule: Cyanine7 Dicarboxylic Acid

Cyanine7 dicarboxylic acid is a heptamethine cyanine dye characterized by a long polymethine chain flanked by two indolenine rings. This extended conjugated system is responsible for its strong absorption and fluorescence in the near-infrared spectrum (typically around 750 nm and 773 nm, respectively). The presence of two carboxylic acid groups makes it a versatile tool for covalent labeling of two different biomolecules or for creating cross-linked structures.

The non-activated form, with its free carboxylic acid groups, is generally more stable than its activated ester counterparts (e.g., NHS esters), which are highly susceptible to hydrolysis. However, understanding the inherent stability of the core Cy7 dicarboxylic acid structure is crucial for its long-term storage and use.

Key Factors Influencing Stability

The stability of Cyanine7 dicarboxylic acid is influenced by several environmental factors. Proactive control of these factors is essential to preserve the integrity of the dye.

Light Exposure and Photodegradation

Cyanine dyes, including Cy7, are photosensitive and can undergo photodegradation upon exposure to light, particularly in the presence of oxygen.[1] The primary mechanism of photodegradation involves the generation of reactive oxygen species (ROS), such as singlet oxygen (¹O₂).[1] The excited state of the dye can transfer energy to molecular oxygen, creating highly reactive singlet oxygen which then attacks the polymethine chain of the cyanine molecule. This can lead to oxidative cleavage of the chain, resulting in a loss of conjugation and, consequently, a loss of fluorescence.[1]

It is imperative to store and handle Cyanine7 dicarboxylic acid in the dark whenever possible. The use of amber vials or opaque containers is highly recommended.[2][3] When handling the dye, especially in solution, working in a dimly lit area or covering the solutions with aluminum foil can significantly minimize photodegradation.[2]

Diagram: Photodegradation Pathway of Cyanine7

Caption: Simplified workflow of Cyanine7 photodegradation.

Temperature and Thermal Degradation

Elevated temperatures can accelerate the degradation of Cyanine7 dicarboxylic acid. While the solid form is relatively stable at room temperature for short periods, such as during shipping, long-term storage at elevated temperatures is not recommended.[4] A recent study on the thermal degradation of heptamethine cyanine dyes revealed a "blueing" reaction, where the polymethine chain is shortened in two-carbon steps, converting Cy7 to Cy5 and subsequently to Cy3.[5][6] This process, which can be initiated by heat alone, leads to a significant blue-shift in the absorption and emission spectra.

For optimal long-term stability, Cyanine7 dicarboxylic acid should be stored at -20°C.[4][7]

pH and Hydrolytic Stability

The fluorescence of many cyanine dyes, including Cy5, is largely independent of pH in the physiological range.[8] However, extreme pH values can affect the stability of the molecule. While the dicarboxylic acid form is not as susceptible to hydrolysis as activated esters, prolonged exposure to highly basic conditions (pH > 8) can potentially impact the stability of the polymethine chain.[9] It is advisable to store the dye in a neutral and dry environment.

Moisture and Humidity

Cyanine7 dicarboxylic acid is hygroscopic and should be stored in a desiccated environment.[7] Absorbed moisture can lead to the formation of hydrates and may also facilitate hydrolytic degradation, especially if the compound is not in its pure form. When removing a vial of the dye from cold storage, it is crucial to allow it to warm to room temperature before opening to prevent condensation of atmospheric moisture inside the vial.

Recommended Storage Conditions

Based on empirical data and the chemical properties of cyanine dyes, the following storage conditions are recommended for non-activated Cyanine7 dicarboxylic acid to ensure its long-term stability.

| Parameter | Recommendation | Rationale |

| Temperature | -20°C for long-term storage (months to years).[4][7] | Minimizes thermal degradation and preserves the integrity of the polymethine chain. |

| 0 - 4°C for short-term storage (days to weeks).[4] | Suitable for temporary storage between uses. | |

| Light | Store in the dark. Use amber vials or opaque containers.[2][3] | Prevents photodegradation initiated by light exposure. |

| Moisture | Store in a desiccated environment.[7] | Prevents hygroscopic absorption of water, which can lead to degradation. |

| Atmosphere | For maximum stability, purge the vial with an inert gas (e.g., argon or nitrogen) before sealing. | Displaces oxygen, a key component in photodegradation. |

Experimental Protocols for Stability Assessment

To ensure the quality and performance of Cyanine7 dicarboxylic acid, particularly for critical applications, it is advisable to perform periodic stability assessments. The following protocols provide a framework for such evaluations.

Visual Inspection

A simple yet effective initial assessment involves the visual inspection of the solid dye. Any change in color from the typical dark green or blue, or a change in the physical state (e.g., clumping), may indicate degradation.

Spectroscopic Analysis

4.2.1. UV-Visible Spectroscopy

-

Objective: To monitor changes in the absorption spectrum, which can indicate degradation.

-

Protocol:

-

Prepare a stock solution of Cyanine7 dicarboxylic acid in a suitable solvent (e.g., DMSO or DMF).

-

Dilute the stock solution to a concentration that gives an absorbance maximum (λ_max_) between 0.8 and 1.2.

-

Record the absorption spectrum from 600 nm to 850 nm.

-

Compare the λ_max_ and the overall spectral shape to a reference spectrum of a fresh sample. A significant blue-shift in λ_max_ or a decrease in the peak absorbance can indicate degradation.

-

4.2.2. Fluorescence Spectroscopy

-

Objective: To assess the fluorescence intensity, a direct measure of the dye's functionality.

-

Protocol:

-

Prepare a dilute solution of the dye from the stock solution used for UV-Vis analysis.

-

Excite the sample at its absorption maximum (around 750 nm) and record the emission spectrum (around 770 nm to 850 nm).

-

Compare the fluorescence intensity and emission maximum to that of a fresh reference sample prepared at the same concentration. A decrease in fluorescence intensity is a clear indicator of degradation.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for assessing the purity of Cyanine7 dicarboxylic acid and quantifying any degradation products.

-

Objective: To separate and quantify the parent dye from its degradation products.

-

Rationale for Method Selection: A reverse-phase HPLC method is suitable for separating the relatively nonpolar cyanine dye from more polar degradation products that may result from cleavage of the polymethine chain. A C18 column is a common choice for this type of separation. The mobile phase typically consists of an aqueous buffer and an organic solvent to elute the compounds from the column. A gradient elution is often necessary to achieve good separation of all components.

-

Protocol:

-

Sample Preparation: Prepare a solution of Cyanine7 dicarboxylic acid in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV-Vis detector at the absorption maximum of the dye (around 750 nm) and/or a fluorescence detector.

-

-

Data Analysis: Integrate the peak areas of the parent dye and any degradation products. The purity can be expressed as the percentage of the main peak area relative to the total peak area.

-

Diagram: HPLC-Based Stability Assessment Workflow

Caption: Workflow for assessing dye stability under stress.

Conclusion: A Self-Validating System for Reliable Research

The stability of non-activated Cyanine7 dicarboxylic acid is a critical parameter that underpins the success of numerous research and development endeavors. By understanding the key factors that influence its degradation and implementing rigorous storage and handling protocols, researchers can ensure the integrity and performance of this vital fluorescent probe. The experimental methodologies outlined in this guide provide a robust framework for a self-validating system, allowing laboratories to independently verify the quality of their reagents. Ultimately, a proactive approach to stability assessment will lead to more reliable data, reproducible results, and accelerated progress in the fields of drug development and biomedical imaging.

References

-

Labtag Blog. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. [Link]

-

The University of Queensland. Chemical Storage Safety Guideline. [Link]

-

National Center for Biotechnology Information. (n.d.). Thermal Truncation of Heptamethine Cyanine Dyes. [Link]

-

ResearchGate. (2025, August 5). Photodegradation of cyanine and merocyanine dyes. [Link]

-

Royal Society of Chemistry. (2015, August 18). Reactive species involved in the regioselective photooxidation of heptamethine cyanines. [Link]

-

AGTC. (2025, October 17). Storage and Handling Tips for Research Chemicals: Safety Comes First. [Link]

-

CD Bioparticles. (2025, July 31). How Triton X-100 Enhances Cyanine Dye Stability for Imaging. [Link]

-

ResearchGate. (n.d.). Chemical structures of heptamethine cyanine dyes. [Link]

-

Curate ND. (2022, March 21). Structural Optimization of Heptamethine Cyanine Dyes. [Link]

-

MDPI. (2023, November 19). Recent Research Progress in Fluorescent Probes for Detection of Amyloid-β In Vivo. [Link]

-

Florida Atlantic University. (n.d.). SAFETY AND DISPOSAL GUIDELINES FOR THE USE OF PHOTOGRAPHIC CHEMICALS. [Link]

-

National Center for Biotechnology Information. (n.d.). In-vivo fluorescence lifetime imaging for monitoring the efficacy of the cancer treatment. [Link]

-

MicroChemicals. (n.d.). Storage and handling of photoresists and ancillaries. [Link]

-

MDPI. (2016, November 24). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. [Link]

-

National Center for Biotechnology Information. (2016, November 30). Optimization of Cyanine Dye Stability and Analysis of FRET Interaction on DNA Microarrays. [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. [Link]

-

bioRxiv. (2025, October 16). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. [Link]

-

National Center for Biotechnology Information. (n.d.). Imaging and detection of long-lived fluorescence probes in presence of highly emissive and scattering background. [Link]

-

National Center for Biotechnology Information. (n.d.). A Modular Approach for the Synthesis of Diverse Heterobifunctional Cyanine Dyes. [Link]

-

ResearchGate. (2026, January 16). Longitudinal Assessment of Fluorescence Stability Shows Fluorescence Intensity Decreases Over Time: Implications for Fluorescence Microscopy Studies. [Link]

-

ResearchGate. (2022, January 31). Do you have any advice to handle Cy 5 dye? I should conjugate it with peptides, How do you purify the product?. [Link]

-

European Medicines Agency. (n.d.). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

ResearchGate. (2025, August 9). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. [Link]

-

U.S. Food and Drug Administration. (2025, April 11). Q1 Stability Testing of Drug Substances and Drug Products. [Link]

-

Pan American Health Organization. (n.d.). Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]

-

National Center for Biotechnology Information. (2025, January 25). Accelerated Predictive Stability Testing: Accelerating Registration Phase and Application of Reduced Designs for Shelf-Life Determination of Parenteral Drug Product. [Link]

-

arXiv.org. (n.d.). Enhanced brightness and photostability of cyanine dyes by supramolecular containment. [Link]

-

Inter-American Coalition for Regulatory Convergence. (n.d.). MEDICAL DEVICE STABILITY. [Link]

-

ResearchGate. (n.d.). HPLC separation profile of standards of mono and dicarboxylic acid.... [Link]

-

MDPI. (2020, October 22). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids. [Link]

Sources

- 1. Reactive species involved in the regioselective photooxidation of heptamethine cyanines - Chemical Science (RSC Publishing) DOI:10.1039/C5SC02396C [pubs.rsc.org]

- 2. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]

- 3. globalresearchchem.com [globalresearchchem.com]

- 4. medkoo.com [medkoo.com]

- 5. Thermal Truncation of Heptamethine Cyanine Dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. lumiprobe.com [lumiprobe.com]

- 8. real.mtak.hu [real.mtak.hu]

- 9. researchgate.net [researchgate.net]

Methodological & Application

Application Note: High-Efficiency Synthesis of Cy7-bis-NHS Ester

Abstract

This application note details a robust, field-proven protocol for the synthesis of Cyanine7-bis-N-hydroxysuccinimide (Cy7-bis-NHS) ester from its dicarboxylic acid precursor. Unlike mono-functional dyes, the bis-NHS ester variant enables crosslinking capabilities and dual-point conjugation, essential for stabilizing macromolecular complexes or enhancing local fluorophore density. This guide utilizes TSTU (N,N,N',N'-Tetramethyl-O-(N-succinimidyl)uronium tetrafluoroborate) chemistry, chosen for its superior efficiency and easier purification compared to traditional carbodiimide (EDC/DCC) methods in organic solvents.

Introduction & Principle

The Near-Infrared Advantage

Cyanine7 (Cy7) is a benchmark near-infrared (NIR) fluorophore (

Reaction Mechanism: Uronium Activation

While EDC/NHS is the standard for aqueous protein labeling, synthesizing the isolated NHS-ester reagent from the carboxylic acid is best performed in anhydrous organic conditions using uronium salts like TSTU.

-

Deprotonation: The tertiary base (DIPEA) deprotonates the carboxylic acid groups on the Cy7 scaffold.

-

Activation: The carboxylate attacks the TSTU, forming a reactive intermediate.

-

Substitution: The N-hydroxysuccinimide (NHS) anion (liberated from TSTU) attacks the carbonyl, releasing the urea byproduct and forming the stable NHS ester.

Why TSTU?

-

High Conversion: Drives reaction to completion rapidly.

-

Simplified Workup: Byproducts are water-soluble or easily removed via precipitation, unlike the urea precipitates formed by DCC.

Reaction Scheme Diagram

Figure 1: Simplified reaction pathway for TSTU-mediated NHS esterification.

Materials & Equipment

Reagents

| Reagent | Grade | Role |

| Cy7-dicarboxylic acid | >95% Purity | Starting Fluorophore |

| TSTU | Synthesis Grade | Coupling Agent |

| DIPEA (Hünig's Base) | Anhydrous | Base Catalyst |

| DMF (Dimethylformamide) | Anhydrous (99.8%) | Solvent |

| Ethyl Acetate (EtOAc) | ACS Reagent | Precipitation Solvent |

| Diethyl Ether | ACS Reagent | Wash Solvent |

Equipment

-

Round-bottom flask (10 mL) or scintillation vial (glass).

-

Magnetic stir bar.

-

Rotary evaporator (optional, for solvent reduction).[2]

-

Centrifuge (capable of 4,000 x g).

-

Vacuum desiccator.[3]

-

Inert gas line (Nitrogen or Argon).

Synthesis Protocol

Safety Note: Perform all steps in a fume hood. Cyanine dyes are potent stains; double-glove to prevent skin staining.

Step 1: Preparation of Reaction Mixture

-

Dry the Starting Material: Ensure Cy7-diCOOH is fully dried. If necessary, lyophilize overnight to remove residual water, which competes with NHS ester formation.

-

Dissolution: In a dry glass vial, dissolve 100 mg (approx. 0.15 mmol) of Cy7-diCOOH in 2.0 mL of anhydrous DMF .

-

Expert Insight: Keep dye concentration high (~50 mg/mL). Dilute reactions proceed slower and are more susceptible to hydrolysis from trace moisture.

-

-

Base Addition: Add 80 µL (0.45 mmol, 3.0 eq) of DIPEA. The solution may slightly shift color due to deprotonation. Stir for 5 minutes.

Step 2: Activation with TSTU

-

Stoichiometry Calculation: Since this is a bis -functionalization, you need reagents for two carboxyl groups.

-

Target: 2.5 - 3.0 equivalents of TSTU relative to the dye.

-

-

Addition: Add 135 mg (0.45 mmol, 3.0 eq) of TSTU to the stirring solution.

-

Incubation: Flush the vial with Nitrogen/Argon, cap tightly, and stir at Room Temperature (RT) for 1 - 2 hours .

-

Monitoring: Reaction progress can be checked via TLC (Silica; Eluent: 10% MeOH in DCM). The NHS ester is less polar (higher Rf) than the di-acid.

-

Step 3: Workup & Precipitation

Critical Step: This method relies on the solubility difference. Cy7-NHS ester is insoluble in Ethyl Acetate/Ether, while DMF, DIPEA, and TSTU byproducts remain soluble.

-

Precipitation: Slowly add the reaction mixture dropwise into a centrifuge tube containing 20 mL of ice-cold Ethyl Acetate under vigorous vortexing.

-

Observation: A dark green/blue precipitate should form immediately.

-

Centrifugation: Centrifuge at 4,000 x g for 10 minutes at 4°C.

-

Supernatant Removal: Carefully decant and discard the supernatant (contains DMF/DIPEA).

Step 4: Washing & Drying[4]

-

Wash 1: Resuspend the pellet in 10 mL of Diethyl Ether (or fresh EtOAc). Vortex briefly to wash out trapped DMF.

-

Centrifuge: Spin down again (4,000 x g, 5 min). Decant.

-

Wash 2: Repeat the ether wash once more to ensure removal of TSTU byproducts.

-

Drying: Dry the pellet under high vacuum for 2-4 hours.

-

Result: A dark green/bronze metallic powder.

-

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis and purification of Cy7-bis-NHS.

Quality Control (QC)

Before committing the reagent to valuable biological samples, validate its integrity.[4]

| QC Method | Expected Result | Notes |

| 1H NMR (DMSO-d6) | Singlet at ~2.8 ppm (4H per NHS group, 8H total) | Confirms presence of succinimidyl ring. |

| Mass Spectrometry (ESI+) | [M+H]+ = Parent Mass + 194 Da (approx) | Mass shift of +97 Da per NHS group (-OH to -OSu). |

| Hydrolysis Test | UV-Vis shift or HPLC retention time change | Incubate small aliquot in pH 9 buffer; NHS should hydrolyze back to acid within hours. |

Expert Tip: A simple "reactivity check" involves reacting a small aliquot with excess benzylamine in DMF. Analyze by TLC; the spot should shift completely to a lower Rf (amide formation) compared to the NHS ester.

Storage & Handling

-

Moisture Sensitivity: NHS esters hydrolyze rapidly in water![4]

-

Storage: Store as a dry powder at -20°C .

-

Desiccation: Always store in a sealed container with a desiccant pack.

-

Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the cold powder.

Troubleshooting

Problem: Low Yield / No Precipitate

-

Cause: Too much DMF relative to Ethyl Acetate.

-

Solution: Add more Ethyl Acetate or add Diethyl Ether to lower the polarity of the solvent mix, forcing precipitation.

Problem: Product is Sticky/Oily

-

Cause: Residual DMF or impurities.[5]

-

Solution: Triturate (grind) the oil with fresh Diethyl Ether until it solidifies into a powder.

Problem: Hydrolysis (Reversion to Acid)

-

Cause: Wet DMF or wet atmosphere.

-

Solution: Use fresh anhydrous DMF (break seal on new bottle) and conduct reaction under inert gas.

References

-

Lumiprobe. Cyanine7 NHS ester Protocol.Link

-

Thermo Fisher Scientific. NHS Ester Reaction Chemistry.Link

-

BroadPharm. Cy7-NHS Ester Product Guide.Link

-

GE Healthcare (Cytiva). CyDye Coupling Chemistry.Link

-

AAT Bioquest. Cyanine Dye Labeling Protocols.Link

Sources

Preparation of Cyanine7 Dicarboxylic Acid Stock Solutions for Cell Culture: An Application Note and Protocol

Introduction: The Role of Cyanine7 Dicarboxylic Acid in Advanced Cell Imaging

Cyanine7 (Cy7) dicarboxylic acid is a near-infrared (NIR) fluorescent dye increasingly utilized in biological imaging and cell-based assays.[1][2] Its emission in the NIR spectrum (approximately 773 nm) offers significant advantages for live-cell imaging, including deeper tissue penetration and reduced autofluorescence from endogenous biomolecules, leading to a higher signal-to-noise ratio.[1][3] The presence of two carboxylic acid groups provides reactive handles for bioconjugation, allowing for the labeling of proteins, antibodies, and other biomolecules to track their localization and dynamics within cellular systems.[4][5]

This guide provides a detailed protocol for the preparation of Cyanine7 dicarboxylic acid stock solutions, ensuring their stability and efficacy for use in cell culture applications. We will delve into the rationale behind solvent selection, storage conditions, and quality control measures to empower researchers to generate reliable and reproducible results.

Core Principles: Ensuring the Integrity of Your Fluorescent Probe

The successful application of Cyanine7 dicarboxylic acid in cell culture hinges on the quality of the stock solution. Several factors can influence its performance, including solubility, stability, and purity.

Solubility: Non-sulfonated cyanine dyes, such as Cyanine7 dicarboxylic acid, generally exhibit poor aqueous solubility.[6] Therefore, an organic co-solvent is necessary to prepare a concentrated stock solution before its dilution into aqueous cell culture media.[6][7] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for solubilizing Cyanine7 dicarboxylic acid.[8][9][10]

Stability: Cyanine dyes are susceptible to degradation from light and repeated freeze-thaw cycles.[11][12] Exposure to light can lead to photobleaching, reducing the quantum yield and overall fluorescence intensity. Temperature fluctuations can also negatively impact the dye's stability.[13] Therefore, proper handling and storage are paramount.

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative parameters for the preparation and storage of Cyanine7 dicarboxylic acid stock solutions.

| Parameter | Recommended Value | Rationale & Key Considerations |

| Primary Solvent | High-purity, anhydrous DMSO or DMF | Ensures complete dissolution of the non-sulfonated dye.[8][9][10] Anhydrous solvent minimizes hydrolysis. |

| Stock Concentration | 1-10 mM | A concentrated stock allows for small volumes to be used in experiments, minimizing solvent effects on cells. |

| Storage Temperature | -20°C or colder | Preserves the chemical integrity of the dye and minimizes degradation.[11][12][14][15] |

| Storage Conditions | Protected from light (amber vials or foil-wrapped tubes), desiccated | Prevents photobleaching and degradation due to moisture.[11][12][14][15] |

| Working Solution Buffer | Phosphate-buffered saline (PBS) or cell culture medium | The final dilution should be made in a physiologically compatible buffer. Note that aqueous solutions are less stable.[16] |

| Short-term Storage (Aqueous) | Not recommended for more than one day | Cyanine dyes can degrade in aqueous solutions.[16] Prepare fresh working solutions for each experiment. |

Experimental Workflow for Stock Solution Preparation

The following diagram illustrates the key steps in preparing a high-quality Cyanine7 dicarboxylic acid stock solution.

Sources

- 1. Frontiers | Near-Infrared-II Cyanine/Polymethine Dyes, Current State and Perspective [frontiersin.org]

- 2. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Near Infrared Heptamethine Cyanine Dye-Mediated Cancer Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. Application of Cyanine7-COOH CY7-carboxylic acid localization Fluorescent labeling - Technical Information - Chongqing Yusi Medicine Technology Co., Ltd. [en.yusiyy.com]

- 6. lumiprobe.com [lumiprobe.com]

- 7. 404 Not Found | AAT Bioquest [aatbio.com]

- 8. materials.alfachemic.com [materials.alfachemic.com]

- 9. cn.lumiprobe.com [cn.lumiprobe.com]

- 10. Cyanine 7 dicarboxylic acid (A270188) | Antibodies.com [antibodies.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 14. lumiprobe.com [lumiprobe.com]

- 15. lumiprobe.com [lumiprobe.com]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

Application Note: Functionalizing Nanoparticles with Cyanine7 Dicarboxylic Acid

Executive Summary

This guide details the protocol for covalently conjugating Cyanine7 (Cy7) dicarboxylic acid to amine-functionalized nanoparticles (NPs). Cy7 is a near-infrared (NIR) fluorophore (

Unlike mono-functional dyes, Cy7 dicarboxylic acid possesses two carboxyl groups.[1][2] While this increases labeling versatility, it introduces a risk of particle crosslinking (aggregation) if the conjugation stoichiometry is not rigorously controlled. This protocol utilizes carbodiimide chemistry (EDC/NHS) optimized to maximize surface loading while maintaining colloidal stability.[3]

Core Chemistry & Mechanistic Insight

The Reaction Mechanism

The conjugation relies on the formation of stable amide bonds between the carboxyl groups on the Cy7 dye and primary amines (

-

Activation: The carboxyl group of Cy7 reacts with EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form an unstable O-acylisourea intermediate.

-

Stabilization: NHS (N-Hydroxysuccinimide) displaces the intermediate to form a semi-stable NHS-ester.

-

Conjugation: The amine on the nanoparticle attacks the NHS-ester, releasing NHS and forming a permanent amide bond.

Critical Technical Considerations

-

Solubility Mismatch: Non-sulfonated Cy7 dicarboxylic acid is hydrophobic. It requires organic co-solvents (DMSO or DMF) for activation. Aqueous buffers are introduced only during the conjugation step.

-

Bifunctionality & Crosslinking: Since the dye has two activatable carboxyl groups, it can theoretically bridge two nanoparticles, causing aggregation.

-

Control Strategy: Use a molar excess of dye relative to surface amines. This ensures that most dye molecules bind to the surface with one arm, while the other arm remains free (or hydrolyzes), preventing bridging.

-

-

pH Sensitivity:

-

Activation (pH 4.5 - 6.0): EDC is most active and stable in slightly acidic conditions (MES buffer).

-

Conjugation (pH 7.2 - 8.5): Primary amines on the NP surface must be deprotonated (neutral) to act as nucleophiles.

-

Materials & Equipment

| Component | Specification | Purpose |

| Nanoparticles | Amine-functionalized (e.g., Silica, PLGA, Gold) | Scaffold for labeling |

| Fluorophore | Cy7 Dicarboxylic Acid (Non-sulfonated) | NIR Imaging agent |

| Activator | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl) | Carboxyl activator |

| Stabilizer | NHS (N-Hydroxysuccinimide) | Increases coupling efficiency |

| Solvent | Anhydrous DMSO or DMF | Dissolving hydrophobic Cy7 |

| Activation Buffer | 100 mM MES, pH 6.0 | Optimal pH for EDC |

| Coupling Buffer | 1X PBS (pH 7.4) or 50 mM Borate (pH 8.[4]5) | Optimal pH for Amidation |

| Purification | Spin Columns (MWCO 10k) or Dialysis Cassettes | Removing free dye |

Experimental Protocol

Phase 1: Dye Activation (The "Organic" Phase)

Rationale: Hydrolysis of the NHS-ester is the primary cause of low yields. Activating in anhydrous organic solvent minimizes this risk.

-

Dissolve Cy7: Dissolve 1 mg of Cy7 dicarboxylic acid in 100 µL of anhydrous DMSO.

-

Prepare EDC/NHS:

-

Dissolve EDC in DMSO to 10 mg/mL.

-

Dissolve NHS in DMSO to 10 mg/mL.

-

-

Activation Mix: Add EDC and NHS to the Cy7 solution.

-

Molar Ratio: Target a ratio of 1:5:5 (Cy7 : EDC : NHS). The excess ensures complete activation of both carboxyl groups (or at least one), driving the equilibrium forward.

-

-

Incubation: Vortex and incubate for 30 minutes at room temperature in the dark .

Phase 2: Nanoparticle Conjugation

Rationale: A pH shift is required here.[3][4][5] The activated dye is added to the aqueous particle suspension.

-

Prepare NPs: Disperse amine-functionalized nanoparticles in Coupling Buffer (pH 7.4 - 8.0) at a concentration of 1–5 mg/mL.

-

Note: Ensure the buffer is free of primary amines (e.g., NO Tris, NO Glycine).

-

-

Mixing: Slowly add the activated Cy7-DMSO solution to the nanoparticle suspension while vortexing.

-

Solvent Limit: Keep the final DMSO concentration < 10% (v/v) to prevent damaging polymeric or protein-based nanoparticles.

-

-

Reaction: Incubate for 2–4 hours at room temperature (or overnight at 4°C) with continuous gentle rotation. Protect from light.

Phase 3: Purification (Critical Step)

Rationale: Free Cy7 strongly adheres to surfaces via hydrophobic interaction, leading to false-positive imaging signals. Rigorous washing is mandatory.[3]

-

Centrifugation (Hard NPs - Silica/Gold):

-

Spin Filtration (Soft NPs - Liposomes/Polymers):

-

Use Amicon Ultra spin filters (MWCO 100 kDa).

-

Wash 3-5 times with PBS to remove free dye.

-

Workflow Visualization

Caption: Workflow for EDC/NHS mediated conjugation of Cy7 dicarboxylic acid to amine-functionalized nanoparticles, highlighting solvent shifts and critical purification steps.

Quality Control & Characterization

Degree of Labeling (DOL)

Quantify the number of Cy7 molecules per nanoparticle using UV-Vis spectroscopy.

-

Measure Absorbance at 750 nm (

) and 280 nm ( -

Use the Beer-Lambert Law:

- (Check vendor specific CoA).

-

Calculate DOL:

Colloidal Stability (DLS & Zeta Potential)

-

DLS: Check for aggregation. A significant increase in hydrodynamic diameter (>20%) compared to bare NPs suggests crosslinking.

-

Zeta Potential: Since Cy7-diCOOH adds negative charge (residual COOH) or neutralizes positive amines, expect a shift in Zeta potential.

-

Example:

-NPs (+30 mV)

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Aggregation / Precipitation | Crosslinking via bifunctional dye | Increase dye excess (saturate surface) or lower NP concentration during reaction. |

| Low Fluorescence Signal | Hydrolysis of NHS-ester | Ensure DMSO is anhydrous. Use fresh EDC. Work quickly during the mixing step. |

| High Background (In Vivo) | Free dye contamination | Increase washing steps. Use dialysis with frequent buffer changes. |

| Blue Shift in Spectra | H-aggregates of dye on surface | Dye loading is too high (self-quenching). Reduce the dye:NP ratio. |

References

- Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Standard reference for EDC/NHS chemistry).

-

Ocean NanoTech. Conjugation Protocol for Carboxyl/Amine Nanoparticles. Available at: [Link]

Sources

- 1. content.labscoop.com [content.labscoop.com]

- 2. lumiprobe.com [lumiprobe.com]

- 3. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 4. oceannanotech.com [oceannanotech.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Methods for Isolation and Identification of Nanoparticle-Containing Subcellular Compartments - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocols for isolation and characterization of nanoparticle biomolecular corona complexes - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Optimizing pH for Cyanine7 Dicarboxylic Acid Activation

Welcome to the technical support guide for Cyanine7 dicarboxylic acid (Cy7-COOH). This center is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing bioconjugation reactions. As Senior Application Scientists, we understand that successful conjugation is a matter of precision, and pH is the most critical variable in the EDC/NHS activation of carboxylated dyes like Cy7-COOH.

This guide moves beyond simple protocols to explain the causality behind experimental choices, ensuring your results are both successful and reproducible.

Core Principles: The pH-Dependent Chemistry of Cy7-COOH Activation

The conjugation of Cy7-COOH to a primary amine (e.g., on an antibody or other biomolecule) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) is a powerful technique.[1][2] However, the reaction is a tale of two distinct pH optima. Understanding this dual nature is the key to maximizing efficiency.

The process occurs in two primary stages:

-

Carboxyl Activation: EDC activates the carboxyl groups (-COOH) on the Cy7 dye. This reaction is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0 .[3][4] In this range, the carboxyl group is readily available to react with EDC to form a highly reactive, but unstable, O-acylisourea intermediate.[1][5]

-

Amine Coupling: The unstable O-acylisourea intermediate is stabilized by reacting with NHS (or its water-soluble analog, Sulfo-NHS) to form a more stable amine-reactive NHS-ester. This NHS-ester then reacts with a primary amine (-NH₂) on the target biomolecule. This second step is most efficient at a physiological to slightly alkaline pH, from pH 7.2 to 8.0 .[3][5][6] At this higher pH, the primary amine is deprotonated and thus a more effective nucleophile.[3]

This inherent conflict—an acidic pH for activation and a neutral/alkaline pH for coupling—is the central challenge you must manage.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during Cy7-COOH conjugation, with a direct focus on pH as the root cause and solution.

Q1: My final conjugation yield is very low. What's the most likely pH-related cause?

This is the most frequent issue and it almost always points to a suboptimal pH environment. There are two competing pH-dependent factors that kill reaction efficiency:

-

Inefficient Carboxyl Activation (pH is too high initially): If you attempt the initial EDC activation step at a pH above 6.0, the efficiency of the O-acylisourea intermediate formation drops.

-

NHS-Ester Hydrolysis (pH is too high for too long): The amine-reactive NHS-ester is highly susceptible to hydrolysis, a reaction that breaks the ester and regenerates the original carboxyl group on the Cy7 dye.[3][7] The rate of this hydrolysis increases dramatically with pH. At pH 8.6, the half-life of a typical NHS-ester can be as short as 10 minutes.[3][6][7]

Recommendation: The most robust solution is a two-step protocol .

-

Perform the initial activation of Cy7-COOH with EDC/NHS in a non-amine, non-carboxylate buffer (e.g., 0.1 M MES) at pH 5.0-6.0 for 15-30 minutes.[3][5][6]

-

Immediately raise the pH of the reaction mixture to 7.2-8.0 using a suitable buffer (e.g., PBS) before adding your amine-containing biomolecule.[3][5][8] This approach satisfies the optimal pH for both stages of the reaction while minimizing the time the NHS-ester is exposed to the higher, hydrolysis-inducing pH.

| pH Range | Carboxyl Activation (Step 1) | Amine Coupling (Step 2) | Key Considerations |

| 4.5 - 6.0 | Optimal | Slow | Primary amines are protonated (-NH₃⁺), making them poor nucleophiles. Ideal for the first step of a two-step protocol.[3] |

| 6.0 - 7.2 | Moderate | Moderate | A common compromise range for "one-pot" reactions, but neither step is truly optimal. |

| 7.2 - 8.0 | Suboptimal | Optimal | Most primary amines are deprotonated (-NH₂). Ideal for the second step of a two-step protocol.[3] |

| > 8.5 | Poor | Very Fast | Not recommended. The extremely rapid hydrolysis of the NHS-ester outcompetes the amine coupling, leading to very low yields.[3][7] |

Q2: I'm performing a one-pot reaction. What is the best compromise pH?

While a two-step reaction is superior, a one-pot protocol can work if carefully controlled. A pH range of 6.0-7.5 is often used as a compromise.[3] The lower end of this range (pH 6.0) favors the EDC activation, while the higher end (pH 7.5) favors amine coupling.[9] Be aware that at pH 7.5, you are in a race against the hydrolysis of the NHS-ester. For this reason, one-pot reactions are often less consistent than two-step procedures.

Q3: My protein is aggregating and precipitating during the conjugation. Could pH be the cause?

Absolutely. If the pH of your reaction buffer is too close to the isoelectric point (pI) of your protein, the protein's net charge will be near zero. This minimizes electrostatic repulsion between molecules, making them much more likely to aggregate and precipitate out of solution.[3]

Recommendation: Ensure your reaction buffer pH is at least 1-2 units away from your protein's pI. For example, if your antibody has a pI of 6.5, performing the coupling step at pH 7.5-8.0 is ideal, as it both avoids the pI and is optimal for the amine reaction.

Q4: My final conjugate has a weak fluorescence signal, even with a good conjugation ratio. What's happening?

This often points to aggregation-caused quenching (ACQ), a known issue with cyanine dyes.[10] Cyanine dyes, especially hydrophobic ones, have a strong tendency to stack together (form H-aggregates) when in close proximity on a protein surface.[11][12][13] This π-stacking creates non-radiative decay pathways that quench fluorescence.

While not directly a pH activation issue, the conjugation conditions can promote this. A high degree of labeling or aggregation of the protein itself (see Q3) can force dye molecules too close together.

Recommendation:

-

Optimize the molar ratio of Cy7-COOH to your biomolecule to avoid over-labeling. Start with a 10:1 dye:protein molar ratio and titrate down if you observe quenching.[14]

-

Ensure your protein remains soluble and does not aggregate by maintaining the correct pH (see Q3).

-

Some studies suggest that the local environment can influence dye stability and aggregation.[11][13] While the fluorescence of Cy5 and related dyes is generally stable across a wide pH range, extreme pH values should be avoided during storage.[15]

Q5: What buffers should I absolutely avoid?

It is critical to use buffers that do not contain competing functional groups.[4]

-

Avoid Amine Buffers: Buffers like Tris and glycine contain primary amines that will compete with your biomolecule for the amine-reactive NHS-ester, effectively quenching the reaction.[4][16]

-

Avoid Carboxylate Buffers: Buffers like acetate contain carboxyl groups that will compete with Cy7-COOH for activation by EDC.[4][16]

Recommended Buffers:

-

Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) is the gold standard.[3][5][6]

-

Coupling Step (pH 7.2-8.0): Phosphate-buffered saline (PBS) or HEPES are excellent choices.[5][7]

Experimental Protocols

Protocol 1: Optimal Two-Step Conjugation of Cy7-COOH to an Antibody

This protocol is designed to maximize conjugation efficiency by adhering to the distinct pH requirements of each reaction step.

Materials:

-

Activation Buffer: 0.1 M MES, pH 5.5-6.0

-

Coupling Buffer: 1X PBS, pH 7.2-7.4

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Reagents: Cy7-COOH, EDC, Sulfo-NHS, Antibody (>2 mg/mL), Desalting Column

Procedure:

-

Antibody Preparation: Exchange the antibody into Coupling Buffer (pH 7.2-7.4) using a desalting column to remove any storage buffers containing amines (e.g., Tris). Adjust concentration to 2-10 mg/mL.

-

Prepare Dye Solution: Immediately before use, dissolve Cy7-COOH, EDC, and Sulfo-NHS in Activation Buffer (pH 5.5-6.0). A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of Sulfo-NHS relative to the antibody.[8] Dissolve the Cy7-COOH at a 10- to 20-fold molar excess over the antibody.

-

Activation Step (Low pH): a. In a microcentrifuge tube, combine the prepared solutions of Cy7-COOH, EDC, and Sulfo-NHS in Activation Buffer. b. Incubate for 15 minutes at room temperature to form the amine-reactive Sulfo-NHS ester.[5]

-

Conjugation Step (Higher pH): a. Add the activated Cy7-COOH mixture directly to your prepared antibody solution. The buffer of the antibody solution will raise the final pH of the mixture into the optimal range for amine coupling (pH 7.2-7.4). b. Allow the reaction to proceed for 2 hours at room temperature or 4 hours at 4°C, protected from light.[4][5]

-

Quenching Step: a. Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by hydrolyzing any remaining NHS-esters.[4] b. Incubate for an additional 15-30 minutes.

-

Purification: a. Purify the Cy7-antibody conjugate from excess dye and reaction byproducts using a desalting column or dialysis equilibrated with your desired storage buffer (e.g., PBS, pH 7.4).

Protocol 2: Systematic pH Optimization

To find the absolute optimal pH for your specific biomolecule, set up a series of parallel reactions across a pH gradient.

-

Prepare several aliquots of your amine-containing biomolecule in a series of Coupling Buffers (e.g., PBS) at different pH values (e.g., 6.5, 7.0, 7.4, 7.8, 8.2).

-

Perform the Cy7-COOH activation step with EDC/Sulfo-NHS in MES buffer at pH 5.5 as described in Protocol 1, Step 3.

-

Add an equal amount of the activated dye mixture to each of the different pH antibody aliquots.

-

Let all reactions proceed for the same amount of time under identical conditions.

-

Purify each conjugate separately.

-

Analyze the Degree of Labeling (DOL) and functional activity for each conjugate to determine which pH condition provided the best balance of efficiency and biomolecule integrity.

References

-

NHS / sulfo-NHS Instructions. (n.d.). Interchim. Retrieved February 7, 2024, from [Link]

-

NHS ester labeling of amino biomolecules. (n.d.). Click Chemistry Tools. Retrieved February 7, 2024, from [Link]

-

Nielsen, S. H., et al. (2020). pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications. Journal of the American Society for Mass Spectrometry. Retrieved February 7, 2024, from [Link]

-

Pansare, V. J., et al. (2018). Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores. Bioconjugate Chemistry. Retrieved February 7, 2024, from [Link]

-

Investigation of the Effect of Concentration on Molecular Aggregation of Cyanine Dyes in Aqueous Solution. (2019). ResearchGate. Retrieved February 7, 2024, from [Link]

-

Lenhard, J. R., & Spooner, A. M. (1990). Effects of J-Aggregation on the Redox Levels of a Cyanine Dye. The Journal of Physical Chemistry. Retrieved February 7, 2024, from [Link]

-

Lytle, F. E., et al. (2022). Tuning between Quenching and Energy Transfer in DNA-Templated Heterodimer Aggregates. The Journal of Physical Chemistry Letters. Retrieved February 7, 2024, from [Link]

-

Mishra, A., et al. (2000). Cyanine Dyes: Self Aggregation and Behaviour in Surfactants. Chemical Reviews. Retrieved February 7, 2024, from [Link]

-

General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. (n.d.). Spherotech. Retrieved February 7, 2024, from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. covachem.com [covachem.com]

- 9. pH Dependence of Succinimide-Ester-Based Protein Cross-Linking for Structural Mass Spectrometry Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. issstindian.org [issstindian.org]

- 14. docs.aatbio.com [docs.aatbio.com]

- 15. help.lumiprobe.com [help.lumiprobe.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Validation & Comparative

Comparative Technical Guide: Cyanine7 Dicarboxylic Acid vs. Indocyanine Green (ICG)

Executive Verdict

For clinical translation and vascular perfusion , Indocyanine Green (ICG) remains the gold standard solely due to its FDA approval history. However, for targeted molecular imaging and antibody-drug conjugate (ADC) tracking , Cyanine7 dicarboxylic acid (Cy7-COOH) is chemically superior.

-

Choose ICG if: You are performing angiography, liver function tests, or require immediate clinical applicability.

-

Choose Cy7-COOH if: You are developing a targeted probe (conjugating to antibodies/peptides) and need a stable, covalent linkage with tunable pharmacokinetics.

Physicochemical Fundamentals

The core difference lies in reactivity . ICG is a "finished" drug molecule designed for passive distribution. Cy7-COOH is a "building block" designed for chemical modification.

Structural & Spectral Comparison

| Feature | Indocyanine Green (ICG) | Cyanine7 Dicarboxylic Acid (Cy7-COOH) |

| Core Structure | Amphiphilic tricarbocyanine with sulfonate groups for solubility. | Heptamethine cyanine with two carboxylic acid handles. |

| Reactive Group | None (Sulfonates are for solubility, not conjugation). | Carboxylic Acid (-COOH) (Ready for EDC/NHS coupling). |

| Ex / Em Max | 780 nm / 820 nm (Plasma) | 750 nm / 773 nm (varies by solvent) |

| Solubility | Water (unstable), Plasma (stable bound to albumin). | DMSO/DMF (Standard); Water (only if Sulfo-Cy7). |

| Quantum Yield (QY) | <1% (Water); ~3-5% (Plasma/Albumin). | ~5-13% (depending on rigidification/solvent). |

| Aggregation | High (Forms H-dimers in water, quenching fluorescence). | Moderate (Reduced when conjugated to biomolecules). |

Critical Note on Solubility: "Cyanine7 dicarboxylic acid" often refers to the non-sulfonated, hydrophobic version requiring organic solvents (DMSO) for stock solutions. If you require pure aqueous solubility, you must specify Sulfo-Cyanine7 .

The Bioconjugation Bottleneck

This is the decisive factor for drug development. ICG cannot be easily conjugated to antibodies or peptides without complex chemical modification that alters its regulatory status. Cy7-COOH is designed specifically for this purpose.

Mechanism of Action: Labeling vs. Encapsulation

Figure 1: The fundamental divergence in probe design. ICG relies on passive physical association, while Cy7-COOH allows for precise, covalent engineering.

In Vivo Performance & Clearance

The in vivo fate of these dyes is drastically different.[1] ICG has a "fixed" pathway, whereas Cy7-COOH conjugates adopt the pathway of the carrier molecule.

Clearance Kinetics

-

ICG (The Hepatic Sink):

-

Upon injection, ICG binds rapidly to plasma proteins (Albumin/Lipoproteins).[1]

-

OATP1B3 transporters in the liver actively uptake the dye.

-

Excreted exclusively into bile.[2]

-

Half-life: 2–4 minutes.

-

Implication: Excellent for liver imaging, terrible for tumor imaging (unless the tumor is in the liver) due to rapid washout.

-

-

Cy7-COOH Conjugates (The Tunable Path):

-

Small Molecules (Peptides + Cy7): Often renal clearance (kidney -> bladder) if the total size is <60 kDa.

-

Large Molecules (Antibody + Cy7): Long circulation (

days), eventual hepatic clearance. -

Implication: Allows for "Target-to-Background" optimization.[3] You can wait for unbound dye to clear renally while the target-bound dye remains.

-

Experimental Data: Tumor-to-Background Ratios (TBR)

Data synthesized from comparative preclinical studies (e.g., A431 xenografts).

| Time Post-Injection | ICG (Free) | Cy7-mAb Conjugate |

| 1 Hour | High Signal (Blood Pool) | High Signal (Blood Pool) |

| 4 Hours | Low Signal (Cleared by Liver) | Moderate Signal (Tumor accumulation starts) |

| 24 Hours | No Signal (Background) | High Signal (TBR > 4:1) |

Detailed Protocols

Protocol A: Covalent Labeling with Cy7-COOH (The "Gold Standard" for Targeting)

Use this for creating tumor-specific probes.

Reagents: Cy7-COOH, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS (N-Hydroxysuccinimide), Antibody (e.g., Trastuzumab).

-

Activation (The Critical Step):

-

Dissolve Cy7-COOH in dry DMSO (10 mg/mL).

-

Add 1.5 molar equivalents of EDC and 1.5 equivalents of NHS.

-

Incubate for 15 mins at Room Temp (RT) in the dark. Result: Cy7-NHS ester (active).

-

-

Conjugation:

-

Buffer exchange antibody into PBS (pH 7.4) or Bicarbonate (pH 8.3). Avoid Tris buffer (primary amines will compete).

-

Add Activated Cy7 to Antibody at a 5:1 to 10:1 molar excess.

-

Incubate 1 hour at RT with gentle rocking.

-

-

Purification:

-

Pass reaction through a PD-10 Desalting Column or Zeba Spin Column (7K MWCO) to remove free dye.

-

Validation: Measure Absorbance at 280nm (Protein) and 750nm (Dye) to calculate Degree of Labeling (DOL).

-

Protocol B: ICG Formulation for Injection

Use this for angiography or blood flow tracking.

Reagents: ICG Lyophilized powder, Sterile Water, Saline.

-

Solubilization (Prevent Aggregation):

-

Dissolve ICG only in pure sterile water first.

-

Why? Adding saline directly causes ICG to aggregate (salt effect), reducing fluorescence yield.

-

Concentration: 2.5 mg/mL or 5 mg/mL.

-

-

Dilution:

-

Once fully dissolved, dilute into saline or plasma immediately prior to injection.

-

Stability Warning: Use within 6 hours. ICG degrades rapidly in aqueous solution under light (photobleaching).

-

Stability & Photobleaching[4][5]

One of the major weaknesses of ICG is its photolability. It bleaches quickly under continuous NIR excitation.

Figure 2: Relative photostability. Standard Cy7 is significantly more robust than ICG, allowing for longer imaging sessions.

References

-

FDA Label - Indocyanine Green . U.S. Food and Drug Administration. [Link][4]

-

Schaafsma, B. E., et al. (2011) . "The clinical use of indocyanine green as a near-infrared fluorescent contrast agent for image-guided oncologic surgery."[3][5][6] Journal of Surgical Oncology. [Link]

-

Luo, S., et al. (2011) . "A review of NIR dyes in cancer targeting and imaging." Biomaterials. [Link]

-

Reinhart, M. B., et al. (2016) . "Indocyanine Green: Historical Context, Current Applications, and Future Considerations." Surgical Innovation. [Link]

-

PubChem Compound Summary for CID 5353843 (Cyanine 7) . National Center for Biotechnology Information. [Link]

Sources

- 1. Sterically Shielded Hydrophilic Analogs of Indocyanine Green - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Review of Indocyanine Green Fluorescent Imaging in Surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pnas.org [pnas.org]

- 5. researchgate.net [researchgate.net]

- 6. Applications of indocyanine green based near-infrared fluorescence imaging in thoracic surgery - PMC [pmc.ncbi.nlm.nih.gov]

A Head-to-Head Comparison for Near-Infrared Fluorescence Imaging: Cyanine7 Dicarboxylic Acid vs. Alexa Fluor 750

A Senior Application Scientist's In-Depth Guide for Researchers, Scientists, and Drug Development Professionals

In the realm of near-infrared (NIR) fluorescence imaging, the selection of an appropriate fluorophore is a critical decision that profoundly impacts experimental outcomes, particularly in applications demanding high sensitivity and deep tissue penetration. Among the myriad of choices, Cyanine7 (Cy7) derivatives and Alexa Fluor 750 have emerged as prominent contenders for labeling biomolecules. This guide provides a comprehensive, data-driven comparison of Cyanine7 dicarboxylic acid and Alexa Fluor 750, delving into their photophysical properties, conjugation chemistries, and performance in imaging applications to empower researchers to make informed decisions.

At a Glance: Key Performance Indicators

While both dyes operate in the coveted NIR window, minimizing tissue autofluorescence and light scattering, they present distinct characteristics in terms of their chemical reactivity, brightness, and photostability. Alexa Fluor 750 is generally recognized for its superior brightness and photostability as part of the Alexa Fluor family, which was developed to improve upon the characteristics of traditional cyanine dyes.[1][2] Cyanine7 dicarboxylic acid, on the other hand, offers a versatile backbone for conjugation through its carboxyl groups.

Photophysical Properties: A Quantitative Comparison

The intrinsic brightness of a fluorophore is a product of its molar extinction coefficient and quantum yield. The following table summarizes the key photophysical properties of Cyanine7 and Alexa Fluor 750. It is important to note that while Cyanine7 dicarboxylic acid is the focus, the quantum yield for the broader "Cy7" is often reported.

| Property | Cyanine7 | Alexa Fluor 750 |

| Excitation Maximum (nm) | ~750 | ~749-752 |

| Emission Maximum (nm) | ~773 | ~775-779 |

| Molar Extinction Coefficient (cm⁻¹M⁻¹) | ~250,000 | ~240,000 |

| Quantum Yield (Φ) | ~0.28 - 0.3 | ~0.12 |

| Brightness (ε x Φ) | ~70,000 - 75,000 | ~28,800 |

Data compiled from multiple sources.[1][3][4] Exact values can vary depending on the solvent, conjugation state, and measurement conditions.

From the table, while Cy7 dyes possess a higher quantum yield, the overall performance, particularly post-conjugation, is where Alexa Fluor dyes often exhibit advantages due to reduced self-quenching.[5][6]

Bioconjugation Chemistry: Dicarboxylic Acid vs. NHS Ester

A primary distinction between the two molecules lies in their reactive groups for conjugation. Cyanine7 dicarboxylic acid possesses two carboxyl groups, while Alexa Fluor 750 is commonly supplied as an N-hydroxysuccinimide (NHS) ester. This difference dictates the required conjugation chemistry.

Cyanine7 dicarboxylic acid requires a two-step activation process using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[][8] This forms a more stable NHS ester intermediate that then reacts with primary amines on the target biomolecule.

Alexa Fluor 750 NHS ester is a pre-activated form of the dye that can directly react with primary amines (e.g., on lysine residues of proteins) under slightly basic conditions to form a stable amide bond.[9][10] This simplifies the conjugation protocol by eliminating the initial activation step.

The choice between these chemistries can influence conjugation efficiency and the potential for side reactions. The direct use of an NHS ester is generally a more straightforward process.

Experimental Workflow: Antibody Conjugation

The following diagrams and protocols outline the general workflows for conjugating these dyes to an antibody.

Caption: Workflow for antibody conjugation with Cyanine7 dicarboxylic acid.

Caption: Workflow for antibody conjugation with Alexa Fluor 750 NHS ester.

Detailed Experimental Protocols

Protocol 1: Antibody Conjugation with Cyanine7 Dicarboxylic Acid using EDC/NHS Chemistry

Materials:

-

Cyanine7 dicarboxylic acid

-

Antibody (in amine-free buffer, e.g., MES)

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Activation Buffer (e.g., 0.1 M MES, pH 6.0)

-

Coupling Buffer (e.g., PBS, pH 7.2-7.5)

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in Activation Buffer.

-

Dye Activation:

-

Dissolve Cyanine7 dicarboxylic acid in anhydrous DMSO to a concentration of 10 mg/mL.

-

In a separate tube, dissolve EDC and Sulfo-NHS in Activation Buffer to a final concentration of 10 mg/mL each.

-

Add the EDC/Sulfo-NHS solution to the Cyanine7 dicarboxylic acid solution at a molar ratio of approximately 5:2:1 (EDC:Sulfo-NHS:Dye).

-

Incubate for 15-30 minutes at room temperature to activate the carboxyl groups.[8]

-

-

Conjugation Reaction:

-

Add the activated dye solution to the antibody solution. A molar excess of 10-20 fold of the dye to the antibody is a good starting point.

-

Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.

-

Incubate the reaction for 2 hours at room temperature, protected from light.

-

-

Quenching: Add the quenching solution to a final concentration of 50-100 mM and incubate for 15 minutes to stop the reaction.

-

Purification: Purify the antibody-dye conjugate from unreacted dye and byproducts using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Protocol 2: Antibody Conjugation with Alexa Fluor 750 NHS Ester

Materials:

-

Alexa Fluor 750 NHS ester

-

Antibody (in amine-free buffer, e.g., PBS)

-

Reaction Buffer (0.1 M sodium bicarbonate, pH 8.3)

-

Anhydrous DMSO

-

Desalting column

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-10 mg/mL in the Reaction Buffer.

-

Dye Preparation: Allow the vial of Alexa Fluor 750 NHS ester to equilibrate to room temperature. Dissolve the dye in DMSO to a concentration of 10 mg/mL.

-

Conjugation Reaction:

-

Add the dye solution to the antibody solution while gently vortexing. A molar ratio of dye to antibody of 10:1 is a common starting point.

-

Incubate the reaction for 1 hour at room temperature, protected from light.[11]

-

-

Purification: Purify the antibody-dye conjugate using a desalting column equilibrated with your desired storage buffer.

Performance in Imaging Applications: Brightness and Photostability

Brightness: While Cy7 has a higher quantum yield in its free form, Alexa Fluor dyes are less susceptible to self-quenching upon conjugation.[5] This means that at higher degrees of labeling, Alexa Fluor 750 conjugates often exhibit greater overall fluorescence than their Cy7 counterparts.

Photostability: Alexa Fluor dyes are renowned for their enhanced photostability compared to traditional cyanine dyes.[1] This is a significant advantage in applications that require prolonged or intense light exposure, such as confocal microscopy or time-lapse imaging, as it allows for longer imaging times and the acquisition of more robust data. For instance, APC-Alexa Fluor 750 has been shown to be more photostable than APC-Cy7.

In Vivo Imaging Considerations

For in vivo imaging, the NIR properties of both dyes are highly advantageous, enabling deep tissue penetration and high signal-to-noise ratios. The choice between the two may come down to the specific requirements of the study. The generally higher brightness and photostability of Alexa Fluor 750 can be beneficial for detecting low-abundance targets.

Conclusion and Recommendations

Both Cyanine7 dicarboxylic acid and Alexa Fluor 750 are potent tools for NIR fluorescence imaging. The choice between them should be guided by the specific experimental needs and available resources.

-

Alexa Fluor 750 is the recommended choice for applications where maximum brightness and photostability are paramount. Its pre-activated NHS ester form also offers a more streamlined and reliable conjugation protocol .

-

Cyanine7 dicarboxylic acid provides a versatile and cost-effective alternative , particularly for researchers who are comfortable with the two-step EDC/NHS conjugation chemistry. Its dicarboxylic nature also opens up possibilities for cross-linking applications.

Ultimately, for any critical application, it is advisable to empirically test both fluorophores to determine the optimal choice for your specific model system and imaging setup.

References

Sources

- 1. Quantum Yield [Cy7 (Cyanine-7)] | AAT Bioquest [aatbio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantitative comparison of long-wavelength Alexa Fluor dyes to Cy dyes: fluorescence of the dyes and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 8. glenresearch.com [glenresearch.com]

- 9. biotium.com [biotium.com]

- 10. cancer.iu.edu [cancer.iu.edu]

- 11. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]

A Senior Application Scientist's Guide to Spectral Overlap Analysis: Cyanine7 Dicarboxylic Acid and Other Near-Infrared (NIR) Dyes

The NIR Advantage and the Critical Role of Spectral Overlap

In the realm of biological imaging and diagnostics, the near-infrared (NIR) window (roughly 700-900 nm) offers a distinct advantage. Light in this region can penetrate biological tissues more deeply with significantly less absorption and scattering compared to visible light.[1][2] This, combined with lower autofluorescence from endogenous biomolecules in the NIR range, results in a superior signal-to-noise ratio, enabling highly sensitive and clear visualization within complex biological systems.[3][4]

Many advanced applications, such as in-vivo imaging and multiplexed assays, rely on the simultaneous use of multiple fluorophores.[4][5] The success of these applications hinges on a thorough understanding of the spectral properties of the chosen dyes. Specifically, the degree of spectral overlap —the extent to which the emission spectrum of one dye (the donor) overlaps with the absorption spectrum of another (the acceptor)—is a paramount consideration. This overlap is the foundational requirement for Förster Resonance Energy Transfer (FRET), a powerful phenomenon for studying molecular interactions.[6][7][8]

This guide focuses on Cyanine7 (Cy7) dicarboxylic acid , a versatile NIR dye, and analyzes its spectral compatibility with other key players in the NIR field: Alexa Fluor 750 , IRDye® 800CW , and the clinically approved Indocyanine Green (ICG) .

The Core Principle: Förster Resonance Energy Transfer (FRET)

FRET is a non-radiative energy transfer mechanism between two light-sensitive molecules, a donor and an acceptor.[6][7] An excited donor chromophore can transfer its energy to a nearby acceptor through dipole-dipole coupling without emitting a photon.[6][9] The efficiency of this transfer is exquisitely sensitive to the distance between the molecules, varying inversely with the sixth power of the distance.[6][7][8] This profound distance dependence makes FRET a "spectroscopic ruler," enabling the measurement of nanoscale distances (typically 1-10 nm) and the detection of molecular interactions, such as protein binding or conformational changes.[6][7]

The efficiency of FRET is governed by several factors, but three are critical:

-

Distance: The donor and acceptor must be in close proximity (1-10 nm).[7]

-

Dipole Orientation: The transition dipole moments of the donor and acceptor should be favorably aligned.

-

Spectral Overlap: The emission spectrum of the donor must overlap with the absorption (excitation) spectrum of the acceptor.[6][10]

The extent of this spectral overlap is quantified by the spectral overlap integral (J) , which is a direct measure of the potential for a given donor-acceptor pair to undergo FRET.[10]

Caption: The FRET mechanism: from donor excitation to acceptor emission.

Comparative Analysis of NIR Dye Spectral Properties

The selection of an appropriate dye combination is fundamental to experimental success. The following table summarizes the key spectral properties of Cyanine7 dicarboxylic acid and other commonly used NIR dyes. These values are crucial for predicting spectral overlap and potential FRET compatibility.

| Dye | Excitation Max (λex) | Emission Max (λem) | Molar Extinction Coefficient (ε) | Quantum Yield (Φ) | Reference(s) |

| Cyanine7 dicarboxylic acid | 750 nm | 773 nm | 199,000 M-1cm-1 | 0.30 | [11][12][13] |

| Alexa Fluor 750 | 749-752 nm | 775-776 nm | 240,000 M-1cm-1 | N/A | [14][15][16] |

| IRDye® 800CW | 773-775 nm | 792 nm | ~240,000 M-1cm-1 (in PBS) | N/A | [17][18][19] |

| Indocyanine Green (ICG) | ~789 nm (in Ethanol) | ~813 nm (in Ethanol) | 194,000 M-1cm-1 (in Ethanol) | ~0.05 | [20][21] |

Analysis of Potential FRET Pairs with Cy7 Dicarboxylic Acid:

-

Cy7 (Donor) / IRDye® 800CW (Acceptor): This is a highly promising FRET pair. The emission maximum of Cy7 dicarboxylic acid (773 nm) aligns exceptionally well with the absorption maximum of IRDye® 800CW (~774 nm in PBS). This significant spectral overlap suggests a high potential for efficient energy transfer.

-

Cy7 (Donor) / ICG (Acceptor): There is also good potential for FRET here. The emission of Cy7 (773 nm) overlaps with the onset of ICG's absorption spectrum (peak ~789 nm). While not perfectly matched at the peaks, the overlap is substantial enough to facilitate energy transfer.

-

Alexa Fluor 750 (Donor) / IRDye® 800CW (Acceptor): Similar to Cy7, Alexa Fluor 750's emission at 775 nm shows excellent overlap with the absorption of IRDye® 800CW, making this another strong candidate pair for FRET studies.

-

Cy7 and Alexa Fluor 750: Due to their nearly identical spectral properties, these two dyes are not suitable as a FRET pair. Instead, they should be considered as alternatives for single-color experiments or used in different sample groups to avoid crosstalk.

Experimental Protocol: Quantifying Spectral Overlap

Accurate characterization of spectral properties is a prerequisite for reliable overlap analysis. The following protocol outlines the standard procedure for determining the necessary spectral data and calculating the overlap integral.

Objective: To measure the absorption and emission spectra of donor and acceptor dyes and calculate the spectral overlap integral (J(λ)).

Materials:

-

UV-Vis-NIR spectrophotometer

-

Spectrofluorometer

-

Matched 1 cm path length quartz cuvettes

-

High-purity solvent (e.g., 1x PBS, pH 7.4, or Ethanol)

-

NIR dye samples (e.g., Cyanine7 dicarboxylic acid, IRDye® 800CW)

-

Volumetric flasks and calibrated micropipettes

Caption: Workflow for experimental determination of spectral overlap.

Methodology:

-

Sample Preparation:

-

Causality: Accurate concentration is critical for calculating the molar extinction coefficient. High-purity solvents prevent spectral shifts or quenching effects.

-

Protocol: Prepare a concentrated stock solution (e.g., 1 mM) of each dye in a suitable solvent (e.g., DMSO). From this stock, create a series of dilutions in the final experimental buffer (e.g., PBS) to find a concentration that yields an absorbance between 0.05 and 0.1 at the λmax to avoid inner filter effects during fluorescence measurements.

-

-

Absorbance Spectroscopy (Acceptor):

-